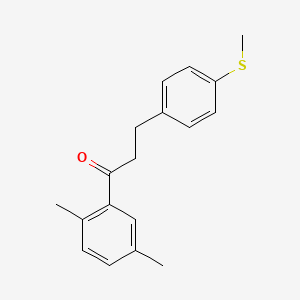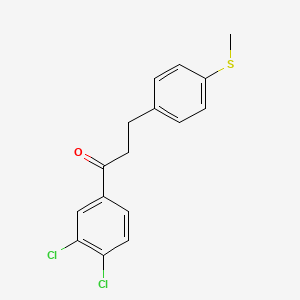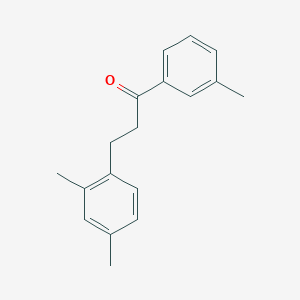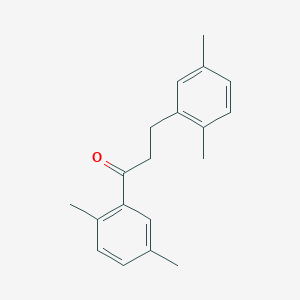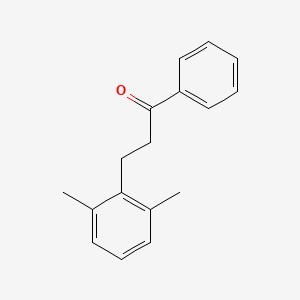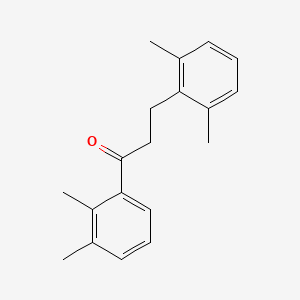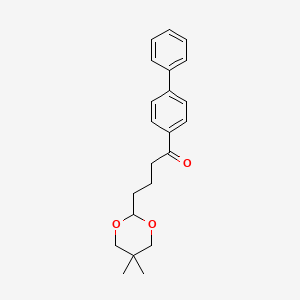
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone
Overview
Description
The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylbutyrophenone” is an organic compound that contains a dioxane ring and a phenyl group . Dioxanes are a class of heterocyclic organic compounds, which are used as solvents and as reagents in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a dioxane ring attached to a phenyl group. The dioxane ring is a six-membered ring with two oxygen atoms . The phenyl group is a ring of six carbon atoms, also known as a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, dioxanes are generally stable and have low reactivity . They are also soluble in many organic solvents .Scientific Research Applications
Synthesis and Solar Cell Application
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone has been utilized in the stepwise synthesis of oligophenylenevinylenes (OPVs), which are used as active materials in photovoltaic cells. These materials, derived from a series of monomers including 4-(5,5-dimethyl[1,3]dioxan-2-yl) derivatives, showed conversion efficiencies in solar cells ranging from 0.5-1%. This indicates the potential of these compounds in the field of renewable energy and materials science (Jørgensen & Krebs, 2005).
Applications in Chemistry and Crystallography
Derivative Synthesis and Crystal Structure
Derivatives of butyrate and 1,3-dioxane, which involve 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone, have been synthesized and analyzed for their crystal structures. These compounds exhibit distinct crystal packing and hydrogen bonding, forming dimers, indicating their relevance in crystallography and molecular design (Jebas et al., 2013).
Applications in Pharmaceutical Chemistry
Pharmaceutical Intermediate Synthesis
The compound has been involved in the preparation of pharmaceutical intermediates such as 2-(3-Carboxymethyl-4-phenylthiophenyl)propionic acid, an intermediate of zaltoprofen. The synthesis process involves several steps, including condensation, bromination, and hydrolysis, reflecting the compound's utility in complex pharmaceutical synthesis processes (Yuan Gen-lin, 2008).
Applications in Material Science
Characterization of Novel Materials
A novel organogermanium compound, tetrakis(4-(5,5-dimethyl-2-phenyl-1,3-dioxan-2-yl)phenyl)germane, has been synthesized using 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone as a precursor. The compound has been crystallized and characterized, showing porous molecular material properties and differential gas adsorption properties, indicating its potential application in material science, especially in gas storage and separation technologies (Lee et al., 2019).
Mechanism of Action
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-22(2)15-24-21(25-16-22)10-6-9-20(23)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-5,7-8,11-14,21H,6,9-10,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVERIESLUTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646041 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylbutyrophenone | |
CAS RN |
898756-65-5 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




